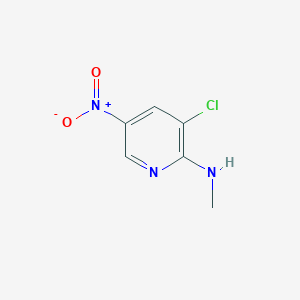

3-chloro-N-methyl-5-nitropyridin-2-amine

説明

The compound 3-chloro-N-methyl-5-nitropyridin-2-amine is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of this compound.

Synthesis Analysis

The synthesis of related nitropyridine compounds often involves multiple steps, including substitution, oxidation, nitration, and ammoniation processes. For instance, the synthesis of 3-methoxy-5,6-diamino-2-nitropyridine from 3,5-dichloropyridine involves these steps and the structure is confirmed by various spectroscopic methods . Similarly, the synthesis of 1-(4-Chloro-3-methylpyridine)-N-nitroimidazolealkanes-2-amine is achieved through a condensation reaction, yielding a high total yield of 92.3% . These methods suggest that the synthesis of this compound could also be performed through analogous reactions, ensuring the introduction of the nitro, chloro, and methyl groups at the appropriate positions on the pyridine ring.

Molecular Structure Analysis

X-ray crystallography, IR, NMR, and electronic spectroscopy are common techniques used to analyze the molecular structure of nitropyridine compounds. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was studied using X-ray analysis, revealing two independent molecules in the asymmetric unit with almost identical geometric parameters . Theoretical calculations, such as density functional theory (DFT), are also employed to predict optimized molecular structures, vibrational wavenumbers, and NMR chemical shifts, as seen in the study of 2-chloro-4-nitropyridine and related compounds . These analyses can be applied to determine the molecular structure of this compound and to predict its reactivity and stability.

Chemical Reactions Analysis

The reactivity of nitropyridine compounds is often studied through their interactions with various reagents. For instance, the nitrosation of secondary amines with nitropyridazinones under mild conditions yields corresponding N-nitramines . The kinetics of nitrosation reactions of methylaminopyridines in perchloric acid have been investigated, showing first-order kinetics in both the amine and nitrous acid . These studies provide insights into the potential chemical reactions that this compound might undergo, such as nitrosation or interaction with other electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine compounds are characterized by their spectroscopic features and reactivity profiles. The absorption and fluorescence maxima of these compounds are influenced by their molecular structure and solvent effects . The electronic properties, such as HOMO-LUMO energies and global descriptors, are indicative of their reactivity, and hyperpolarizability values suggest their potential application in nonlinear optics . The physical and chemical properties of this compound can be inferred from these studies, suggesting that it may exhibit similar spectroscopic characteristics and reactivity.

科学的研究の応用

Chemical Reactions and Kinetics

3-chloro-N-methyl-5-nitropyridin-2-amine is involved in various nucleophilic displacement reactions, particularly with anilines and similar compounds. For instance, Brewis et al. (1974) studied the kinetics of reactions between substituted α-halogenopyridines and anilines, emphasizing the role of basic catalysts and the mechanism of nucleophilic aromatic substitution (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Chemical Synthesis

In the field of organic synthesis, this chemical plays a role in the formation of various compounds. Rakhit et al. (1979) reported the unexpected formation of aminals from amines via Pummerer rearrangement, involving 2-amino-3-nitropyridine (Rakhit, Georges, & Bagli, 1979). Additionally, Gruber (1953) explored the malonations of substituted nitropyridines, starting with compounds like 2-chloro-5-nitropyridine (Gruber, 1953).

Kinetic Studies

Hamed (1997) conducted kinetic studies on the reaction of 2-chloro-3-nitro and 2-chloro-5-nitropyridines with piperidine and morpholine, revealing insights into the steric and electronic effects influencing these reactions (Hamed, 1997).

Pharmaceutical Applications

Wydra et al. (2021) described the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, highlighting its potential as an inhibitor for certain kinases, which could have implications in pharmaceutical research (Wydra, Gerstenecker, Schollmeyer, Andreev, Dimitrov, Serafim, Laufer, & Gehringer, 2021).

Vicarious Nucleophilic Substitution

Bakke and Svensen (2001) studied the selective vicarious nucleophilic amination of 3-nitropyridines, providing a general method for the preparation of substituted 2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

Fluorescent Probe Development

Singh et al. (2020) developed 2-aminoethylpyridine-based fluorescent compounds for detecting metal ions, utilizing N-(2-aminoethyl)-5-nitropyridin-2-amine, demonstrating the chemical's utility in sensor technology (Singh, Thakur, Raj, & Pandey, 2020).

Safety and Hazards

作用機序

Target of Action

Nitropyridines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, depending on their specific substitutions .

Mode of Action

Nitropyridines, in general, are known to undergo various reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions can lead to the formation of different substituted pyridines, which can interact with biological targets in various ways .

Biochemical Pathways

Nitropyridines and their derivatives have been implicated in a variety of biological processes, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Nitropyridines and their derivatives have been shown to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-chloro-N-methyl-5-nitropyridin-2-amine can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage conditions . Additionally, its solubility in different solvents could influence its distribution and action in different biological environments .

特性

IUPAC Name |

3-chloro-N-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c1-8-6-5(7)2-4(3-9-6)10(11)12/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCASSQBOCYLSTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630662 | |

| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

813424-10-1 | |

| Record name | 3-Chloro-N-methyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

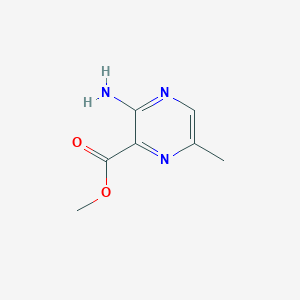

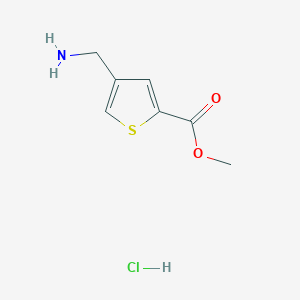

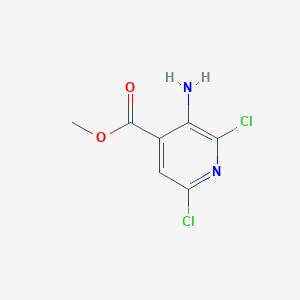

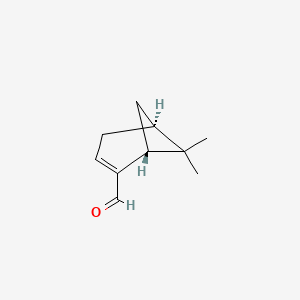

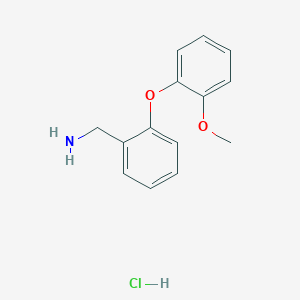

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B3023158.png)

![1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)-amino]-1H-pyrrole-2-carboxylic acid](/img/structure/B3023163.png)

![[4-(4-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-acetic acid](/img/structure/B3023165.png)